molecular formula C28H21N3O3S2 B13793132 Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-

Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-

Cat. No.: B13793132
M. Wt: 511.6 g/mol
InChI Key: IYIDXULOMXNZJY-UHFFFAOYSA-N
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Description

Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]- is a complex organic compound with a unique structure that combines elements of dibenzofuran, thienopyrimidine, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]- typically involves multi-step organic reactions. The process begins with the preparation of the dibenzofuran and thienopyrimidine intermediates, followed by their coupling through a series of reactions that introduce the acetamide and thioether functionalities.

    Preparation of Dibenzofuran Intermediate: The dibenzofuran moiety can be synthesized through the cyclization of appropriate biphenyl precursors under oxidative conditions.

    Preparation of Thienopyrimidine Intermediate: The thienopyrimidine core is typically synthesized via a condensation reaction between a thiophene derivative and a pyrimidine precursor.

    Coupling Reaction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioether groups, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thioether linkage, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols. Substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its aromatic and heterocyclic components could be useful in the design of organic semiconductors or other advanced materials.

    Biological Studies: The compound may serve as a probe or tool in biochemical assays to study cellular processes and molecular interactions.

    Industrial Applications:

Mechanism of Action

The mechanism by which Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]- exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]- analogs: Compounds with similar core structures but different substituents.

    Dibenzofuran derivatives: Compounds containing the dibenzofuran moiety with various functional groups.

    Thienopyrimidine derivatives: Compounds with the thienopyrimidine core and different substituents.

Uniqueness

The uniqueness of Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]- lies in its combination of structural elements from dibenzofuran, thienopyrimidine, and acetamide, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H21N3O3S2

Molecular Weight

511.6 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C28H21N3O3S2/c1-16-7-9-17(10-8-16)20-13-35-27-26(20)28(30-15-29-27)36-14-25(32)31-21-12-23-19(11-24(21)33-2)18-5-3-4-6-22(18)34-23/h3-13,15H,14H2,1-2H3,(H,31,32)

InChI Key

IYIDXULOMXNZJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=C(C=C5C6=CC=CC=C6OC5=C4)OC

Origin of Product

United States

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